molecular formula C27H25N3O B6509436 3-(4-ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901229-60-5

3-(4-ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509436
CAS No.: 901229-60-5
M. Wt: 407.5 g/mol
InChI Key: AALFJUJWIQFGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by distinct substituents on its heterocyclic core. Its structure includes:

  • 8-Ethyl group: Enhances lipophilicity and may influence metabolic stability.
  • 1-(4-Methylphenyl): The methyl substituent modulates steric and electronic properties.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O/c1-4-19-8-15-25-23(16-19)27-24(17-28-25)26(20-9-13-22(14-10-20)31-5-2)29-30(27)21-11-6-18(3)7-12-21/h6-17H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALFJUJWIQFGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C)C5=CC=C(C=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

3-(4-ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with various molecular targets. It can inhibit enzymes, bind to DNA, and interfere with cellular signaling pathways. For example, quinoline derivatives are known to inhibit topoisomerases, which are enzymes involved in DNA replication and transcription . This inhibition can lead to the disruption of cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : Ethoxy and methyl groups in the target compound may enhance electron donation, contrasting with electron-withdrawing fluorine in C350-0236 .
  • Steric Bulk : Substituents like 4-methylphenyl (target) vs. 4-fluorophenyl (C350-0236) influence steric interactions in binding pockets.

Anti-Inflammatory Activity

  • 2i and 2m: These derivatives inhibit LPS-induced NO production in RAW 264.7 cells with IC50 values in the submicromolar range, comparable to the control 1400W. Their activity is linked to suppression of iNOS and COX-2 expression .
  • However, its lipophilic substituents may improve blood-brain barrier penetration for CNS applications.

Gamma-Secretase Inhibition

  • ELND006/007: These analogs selectively inhibit amyloid-beta production over Notch via sulfonyl and cyclopropyl groups, highlighting the scaffold’s versatility .

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